4-Fluoro-3-morpholin-4-ylsulfonylbenzamide
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Overview
Description
4-Fluoro-3-morpholin-4-ylsulfonylbenzamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a sulfonyl group attached to a benzamide core. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 4-Fluoro-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Substitution Reaction: The initial step involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine.
Reduction: The nitro group is then reduced using iron and ammonium chloride to yield 3-fluoro-4-morpholinoaniline.
Sulfonylation: The final step involves the reaction of 3-fluoro-4-morpholinoaniline with aryl sulfonyl chlorides to produce this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-Fluoro-3-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to bacterial enzymes, inhibiting their activity and thereby exerting antimicrobial effects. The sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
4-Fluoro-3-morpholin-4-ylsulfonylbenzamide can be compared with other similar compounds, such as:
3-Fluoro-4-morpholinoaniline: An intermediate in its synthesis, which also exhibits antimicrobial properties.
Phenylmorpholines: Compounds containing a morpholine ring and a benzene ring, which share some structural similarities but differ in their functional groups and reactivity.
Pyrrolidine sulfonamides: These compounds have a different heterocyclic ring but share the sulfonyl group, contributing to their biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4S/c12-9-2-1-8(11(13)15)7-10(9)19(16,17)14-3-5-18-6-4-14/h1-2,7H,3-6H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAYBIAJHFUQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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